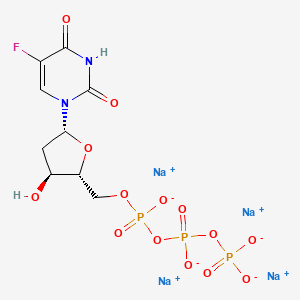![molecular formula C12H20N4 B1462231 [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 1042560-53-1](/img/structure/B1462231.png)
[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine has been studied in the context of synthesizing Schiff bases of 3-aminomethyl pyridine. These Schiff bases have shown promise as anticonvulsant agents. A number of these compounds, including variations of the core chemical structure, demonstrated seizure protection in various models after intraperitoneal administration. This research highlights the potential of these compounds in developing new anticonvulsant medications (Pandey & Srivastava, 2011).
Iron(II) Complexes
The compound has been used in the synthesis of iron(II) complexes with N5 chelate ligands containing a 1,4-diazepane core. These complexes have been studied for their structural and magnetic properties, which are important in the field of coordination chemistry and could have implications in materials science (Schmidt et al., 2013).
Photocytotoxic Agents
Research has also explored the use of iron(III) complexes involving derivatives of this compound for applications in cellular imaging and photocytotoxicity. These complexes have shown notable photocytotoxicity in red light, which can be leveraged in targeted cancer therapies (Basu et al., 2014).
Organic Synthesis
The chemical structure has been utilized in the synthesis of various organic compounds, such as in the scalable syntheses of H3 antagonists. This research has implications in the pharmaceutical industry for the development of new drugs (Pippel et al., 2011).
Ligands for Metal Complexes
The compound has been employed in the synthesis and study of ligands for metal complexes. These studies are crucial in understanding the properties of these complexes, which have applications in catalysis and materials science (Shukla et al., 2021).
Eigenschaften
IUPAC Name |
[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYAHDAVWOUPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)


![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)
